![molecular formula C12H12Cl2N4OS B4137991 3,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4137991.png)
3,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Overview
Description
3,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DCTB and is a derivative of benzamide. DCTB has been found to exhibit various biochemical and physiological effects, making it an important compound in the field of scientific research.
Mechanism of Action
The mechanism of action of DCTB involves the reaction of the compound with thiol groups in proteins. DCTB reacts with the thiol group of cysteine residues in proteins, resulting in the formation of a stable covalent bond. This reaction results in the labeling of the protein with DCTB, which can be detected using various analytical techniques.
Biochemical and Physiological Effects:
DCTB has been found to exhibit various biochemical and physiological effects. Studies have shown that DCTB can selectively label proteins containing cysteine residues, making it an important tool for the identification and quantification of proteins. DCTB has also been found to exhibit low toxicity, making it a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the major advantages of DCTB is its ability to selectively label proteins containing cysteine residues. This property of DCTB makes it an important tool for the identification and quantification of proteins in complex biological samples. However, one of the limitations of DCTB is its low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Future Directions
There are several future directions for the use of DCTB in scientific research. One potential application of DCTB is in the field of proteomics, where it can be used for the identification and quantification of proteins in complex biological samples. DCTB can also be used for the labeling of proteins in live cells, allowing for the visualization and tracking of protein localization and dynamics. Another potential application of DCTB is in the development of new protein-based therapeutics, where it can be used for the selective labeling of target proteins.
In conclusion, DCTB is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit various biochemical and physiological effects, making it an important tool for the identification and quantification of proteins. DCTB has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Scientific Research Applications
DCTB has been extensively studied for its potential applications in scientific research. One of the major applications of DCTB is in the field of protein labeling. DCTB has been found to react with thiol groups in proteins, resulting in the formation of a stable covalent bond. This property of DCTB makes it an important tool for the labeling of proteins in biochemical and biophysical studies.
properties
IUPAC Name |
3,4-dichloro-N-[1-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-6(10-16-17-12(20)18(10)2)15-11(19)7-3-4-8(13)9(14)5-7/h3-6H,1-2H3,(H,15,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDWDXFLAHXIII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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